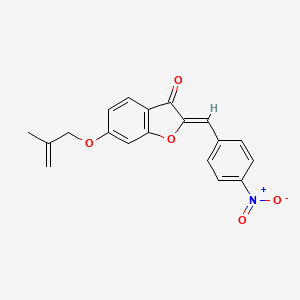

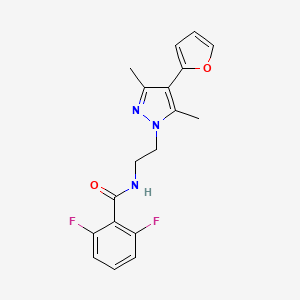

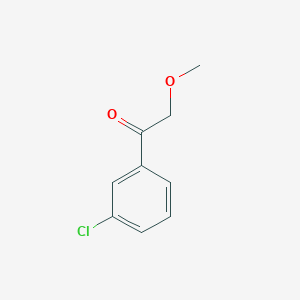

(Z)-6-((2-methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-6-((2-methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuranones. This compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Applications De Recherche Scientifique

Vibrational and Electronic Absorption Spectra

A study investigated the vibrational and electronic properties of a similar compound, "(Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one," using experimental techniques and density functional theory (DFT). The study found good agreement between the observed and calculated values of vibrational frequencies, indicating the compound's potential for fluorescence microscopic imaging studies in the yellow region (Veeraiah et al., 2012).

Synthesis of trans-1,2-Disubstituted Epoxides

Another research focused on the synthesis of trans-1,2-disubstituted epoxides using 4-nitrobenzylidenedimethylsulfurane, demonstrating a methodology for generating semi-stabilized sulfonium ylides and reacting them with various substituted benzaldehydes and benzylideneacetophenone (Tewari et al., 1980).

Derivatives of Griseofulvin from Mangrove Endophytic Fungus

Research identified two new compounds, including a benzofuran derivative, from a mangrove endophytic fungus, showing moderate antitumor and antimicrobial activity. This highlights the potential biological applications of benzofuran compounds (Xia et al., 2011).

Nitration and Reduction Reactions

A study described the nitration of 9-benzylidene-4-azafluorene leading to a nitrobenzylidene derivative and its subsequent reduction, outlining a synthesis pathway for enamines and oximes, which could be relevant for the synthesis or modification of benzofuran derivatives (Varlamov et al., 1991).

Reactions with Furans

Research on the reactions of benzhydryl, p-nitrobenzyl, and pivaloyloxymethyl esters of 6-diazopencillanic acid with furan, leading to the production of penicillanates, demonstrates the chemical reactivity of nitrobenzyl compounds in synthesizing complex organic molecules (Matlin et al., 1990).

Propriétés

IUPAC Name |

(2Z)-6-(2-methylprop-2-enoxy)-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-12(2)11-24-15-7-8-16-17(10-15)25-18(19(16)21)9-13-3-5-14(6-4-13)20(22)23/h3-10H,1,11H2,2H3/b18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYRSIUIBOSPCO-NVMNQCDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-((2-methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)

![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B2476885.png)

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)